molecular formula C4H2Cl4O3 B1195690 Dichloroacetic anhydride CAS No. 4124-30-5

Dichloroacetic anhydride

Cat. No. B1195690
CAS RN: 4124-30-5
M. Wt: 239.9 g/mol
InChI Key: RQHMQURGSQBBJY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of chloroacetic acid, a related compound, involves deep chlorination processes, highlighting the importance of chlorination in producing dichloroacetic derivatives. Anhydride forms, such as acetic anhydride, play a crucial role in acetylation reactions in organic synthesis, indicating the significance of anhydride compounds in chemical transformations (Zheng Xueming, 2010).

Molecular Structure Analysis

Studies on the molecular structure of related anhydrides, such as acetic anhydride and dichloromaleic anhydride, reveal that these molecules can adopt specific conformations that influence their reactivity. Acetic anhydride, for example, has been characterized by X-ray analysis, providing insights into the arrangement of atoms and the molecule's geometry (R. W. Seidel et al., 2016). Similarly, electron diffraction investigations of dichloromaleic anhydride have contributed to understanding its planar molecular structure (K. Hagen & K. Hedberg, 1978).

Chemical Reactions and Properties

Dichloroacetic anhydride, similar to its related compounds, participates in a variety of chemical reactions. For example, trichloroacetic anhydride is involved in decarboxylation reactions, showcasing the versatility of anhydrides in organic synthesis. Such reactions highlight the ability of anhydrides to act as reagents in the formation of new chemical bonds and structures (M. Sekiya & T. Morimoto*, 1983).

Physical Properties Analysis

The physical properties of anhydrides, including dichloroacetic anhydride, are crucial for their application in chemical synthesis. Properties such as melting point, boiling point, and solubility in various solvents dictate the conditions under which these compounds can be used in chemical reactions. For instance, the crystal structure analysis of acetic anhydride provides valuable information on its stability and reactivity under different conditions (R. W. Seidel et al., 2016).

Chemical Properties Analysis

The reactivity of dichloroacetic anhydride and related compounds is a key aspect of their chemical properties. Their ability to undergo reactions such as acetylation, decarboxylation, and rearrangement is essential for their use in organic synthesis. These reactions are facilitated by the unique electronic and structural characteristics of anhydrides, making them valuable intermediates in the preparation of various organic compounds (M. Sekiya & T. Morimoto*, 1983).

Scientific Research Applications

  • Treatment of Genetic Mitochondrial Diseases : DCA is investigated for treating genetic mitochondrial diseases, especially for stimulating the pyruvate dehydrogenase complex in patients with deficiencies in this area. Chronic oral DCA has shown to be generally well-tolerated in young children, potentially offering effective treatment for these conditions (Stacpoole et al., 2008).

  • Synthesis of Chloroacetic Acid : Research on synthesis methods for chloroacetic acid, including the mechanism of dichloroacetic acid and the need for deep chlorination, highlights the chemical's role in industrial processes (Zheng Xueming, 2010).

  • Clinical Pharmacology and Toxicology : DCA's dual role as an environmental toxicant and a therapeutic agent is notable. It stimulates mitochondrial pyruvate dehydrogenase, enhancing glucose oxidation and ameliorating lactic acidosis. Understanding its metabolism and toxicity, especially at clinically relevant doses, is crucial (Stacpoole et al., 1998).

  • Lactate-Lowering Drug : DCA is effective in lowering lactate levels in blood, cerebral spinal fluid, and intracellularly, suggesting its potential in treating conditions like lactic acidosis (Stacpoole et al., 2003).

  • Treatment of Congenital Lactic Acidosis : Long-term administration of DCA in children with congenital lactic acidosis showed general tolerability and effectiveness in managing this condition, though it's associated with peripheral neuropathy (Stacpoole et al., 2008).

  • Glioblastoma Treatment : DCA's ability to shift metabolism in glioblastoma tumor cells away from aerobic glycolysis has shown promising results in clinical efficacy for treating this type of brain cancer (Michelakis et al., 2010).

  • Pyruvate Dehydrogenase Complex Deficiency : DCA may be particularly effective for children with this deficiency, stimulating residual enzyme activity and enhancing cellular energy metabolism (Berendzen et al., 2006).

  • Formation of Strained Triazapentalenoindene Skeleton : Dichloroacetic anhydride has been used in the synthesis of new strained ring systems with three condensed five-membered heterocycles, showcasing its utility in organic chemistry (Fuxreiter et al., 1994).

  • Myocardial Ischemia and Heart Failure : DCA improves hemodynamic performance and mechanical efficiency in congestive heart failure, suggesting its potential in cardiovascular therapy (Bersin et al., 1994).

  • Dichloroacetate-induced Peripheral Neuropathy : Research on DCA has highlighted its reversible peripheral neuropathy as a significant side effect, particularly when used for treating genetic mitochondrial diseases. Understanding the mechanism of this neurotoxicity is crucial for its safe therapeutic use (Stacpoole et al., 2019).

Safety And Hazards

Dichloroacetic anhydride is water-reactive and its vapors may form explosive mixtures with air . It is corrosive and can cause burns of eyes, skin, and mucous membranes . Containers may explode when heated and thermal decomposition can lead to the release of irritating gases and vapors .

properties

IUPAC Name

(2,2-dichloroacetyl) 2,2-dichloroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2Cl4O3/c5-1(6)3(9)11-4(10)2(7)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQHMQURGSQBBJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)OC(=O)C(Cl)Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Cl4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5041011
Record name Dichloroacetic anhydride
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Molecular Weight

239.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dichloroacetic anhydride

CAS RN

4124-30-5
Record name Acetic acid, 2,2-dichloro-, 1,1′-anhydride
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Record name Dichloroacetic anhydride
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Record name Dichloroacetic anhydride
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetic acid, 2,2-dichloro-, 1,1'-anhydride
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Record name Dichloroacetic anhydride
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Record name 2,2'-dichloroacetic anhydride
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Record name DICHLOROACETIC ANHYDRIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
263
Citations
P Cai, R König, MF Khan, S Qiu, BS Kaphalia… - Toxicology and applied …, 2006 - Elsevier
… Dichloroacetic anhydride (DCAA), which is a similar acylating agent, might also induce autoimmune responses. To evaluate if chloroacylation plays a role in the induction of …
Number of citations: 18 www.sciencedirect.com
R König, P Cai, X Guo, GAS Ansari - Chemical research in …, 2008 - ACS Publications
… mmol/kg of DCAC or dichloroacetic anhydride (DCAA) in corn … ; purity 99%) and dichloroacetic anhydride (DCAA; purity 85… Dichloroacetic anhydride was further purified by distillation to …
Number of citations: 6 pubs.acs.org
M Fuxreiter, A Csámpai, J Csaszar - Heterocycles, 1994 - research.unipd.it
On treatment with dichloroacetic anhydride 2,3-dihydro-7-nitro-1H-imidazo[2,1-a]phthalazin-4-ium-6-olate (5) underwent a backbone rearrangement leading to isoindole derivative (12), …
Number of citations: 6 www.research.unipd.it
NC Halmes, DC McMillan, JE Oatis… - Chemical research in …, 1996 - ACS Publications
… a rabbit with dichloroacetic anhydride-modified keyhole … serum antibody recognized dichloroacetic anhydride-modified … of antibody binding to dichloroacetic anhydride-modified rabbit …
Number of citations: 67 pubs.acs.org
JM Tedder - Chemical Reviews, 1955 - ACS Publications
In 1948 an investigation into the properties and derivatives of trifluoroacetic acid was commenced by Stacey, Bourne, Tatlow, and their colleagues at the University of Birmingham, …
Number of citations: 134 pubs.acs.org
Y Ogata, A Kawasaki, H Kojoh - The Journal of Organic Chemistry, 1974 - ACS Publications
… (iii) Added acetic acid or pyridine only slightly influences the rate, (iv) The reaction with dichloroacetic anhydride is very slow in an excess amount of acetic anhydride, (v) Electron-…
Number of citations: 8 pubs.acs.org
TB Towne, FE McDonald - Journal of the American Chemical …, 1997 - ACS Publications
… available acid anhydrides, we found that good yields of the bicyclic alcohol 31 could be obtained from 30 with the combination of dichloroacetylperrhenate and dichloroacetic anhydride, …
Number of citations: 111 pubs.acs.org
T Liebert, D Klemm - Acta polymerica, 1998 - Wiley Online Library
… .5), and b) a mixture of DCA and dichloroacetic anhydride (DCAA). In case a) CDCAs with DStitr … Dichloroacetic anhydride was prepared from the acid and phosphorus pentoxide [10]. …
Number of citations: 12 onlinelibrary.wiley.com
G Sunagawa, N Yoshida - … : Journal of the Pharmaceutical Society of …, 1962 - europepmc.org
[Reaction of Schiff base and dichloroacetic anhydride. I]. - Abstract - Europe PMC … [Reaction of Schiff base and dichloroacetic anhydride. I]. …
Number of citations: 11 europepmc.org
JF Lawrence, JJ Ryan, R Leduc - Journal of Chromatography A, 1978 - Elsevier
DES was dissolved in benzene at 1 mg/ml to effect equilibration of cis and tram isomers. The formation of the perchloro derivatives of DES was carried out as described below. The …
Number of citations: 7 www.sciencedirect.com

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